molecular formula C6H13NO B1604341 (S)-2-Ethylmorpholine CAS No. 74572-14-8

(S)-2-Ethylmorpholine

Cat. No.: B1604341
CAS No.: 74572-14-8
M. Wt: 115.17 g/mol
InChI Key: RGNFMQJLAOONTP-LURJTMIESA-N
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Description

(S)-2-Ethylmorpholine is an organic compound belonging to the morpholine family. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image. This compound is characterized by a morpholine ring substituted with an ethyl group at the second position. The (S)-configuration indicates that the ethyl group is oriented in a specific spatial arrangement, which can influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Ethylmorpholine typically involves the reaction of morpholine with ethylating agents under controlled conditions. One common method is the alkylation of morpholine using ethyl bromide or ethyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of chiral catalysts or chiral auxiliaries can enhance the enantioselectivity of the reaction, ensuring that the (S)-enantiomer is predominantly formed. Purification techniques such as distillation or chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Ethylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can convert this compound to its corresponding amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

(S)-2-Ethylmorpholine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Employed in the study of enzyme mechanisms and as a chiral auxiliary in asymmetric synthesis.

    Medicine: Investigated for its potential pharmacological properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, surfactants, and polymers.

Mechanism of Action

The mechanism of action of (S)-2-Ethylmorpholine depends on its specific application. In biological systems, it can interact with enzymes or receptors, influencing their activity. The chiral nature of the compound allows it to fit into specific binding sites, modulating biochemical pathways. For example, as a chiral auxiliary, it can induce asymmetry in chemical reactions, leading to the formation of enantiomerically pure products.

Comparison with Similar Compounds

    Morpholine: The parent compound without the ethyl substitution.

    N-Ethylmorpholine: Similar structure but without the chiral center.

    2-Methylmorpholine: Substituted with a methyl group instead of an ethyl group.

Uniqueness: (S)-2-Ethylmorpholine’s uniqueness lies in its chiral nature, which imparts specific stereochemical properties. This makes it valuable in asymmetric synthesis and chiral resolution processes. Its ability to undergo various chemical reactions and its applications in multiple fields further distinguish it from other morpholine derivatives.

Properties

IUPAC Name

(2S)-2-ethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-2-6-5-7-3-4-8-6/h6-7H,2-5H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNFMQJLAOONTP-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649703
Record name (2S)-2-Ethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74572-14-8
Record name Morpholine, 2-ethyl-, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74572-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-Ethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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